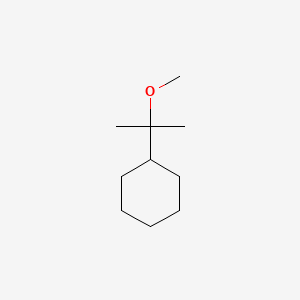

1-(1-Methoxy-1-methylethyl)cyclohexane

Description

1-(1-Methoxy-1-methylethyl)cyclohexane (CAS: 72727-64-1) is an alicyclic compound with a cyclohexane core substituted by a 1-methoxy-1-methylethyl group. Its molecular formula is C₁₁H₂₂O, and it has a molecular weight of 170.29 g/mol. Key physical properties include a density of 0.9289 g/cm³ at 25°C and a boiling point influenced by its branched ether substituent . The compound’s InChIKey (MQFSZQIPCBEAGQ-UHFFFAOYSA-N) and SMILES (CCOC(C)(C)C1CCCCC1) highlight its structural features, including the methoxy-isopropyl group attached to the cyclohexane ring . This compound is used in organic synthesis and material science due to its stability and solubility in nonpolar solvents .

Properties

CAS No. |

55660-98-5 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-methoxypropan-2-ylcyclohexane |

InChI |

InChI=1S/C10H20O/c1-10(2,11-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |

InChI Key |

IBAJWKQKPIIFQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCCC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxy-1-methylethyl)cyclohexane typically involves the alkylation of cyclohexane with isopropyl methoxyacetate under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aromatic precursor, followed by methylation using methanol in the presence of a strong acid catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxy-1-methylethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to cyclohexane derivatives with different substituents.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation reactions using halogens like chlorine or bromine can replace the methoxy group.

Major Products

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Cyclohexane derivatives with hydrogen or alkyl groups.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

1-(1-Methoxy-1-methylethyl)cyclohexane serves as a versatile building block in organic synthesis. It has been utilized in the assembly of oligonucleotides, where it functions as a protecting group for nucleosides during chemical reactions. The protection is removed under acidic conditions, allowing for subsequent coupling reactions to occur efficiently .

Case Study : In a study involving the synthesis of modified nucleotides, researchers demonstrated that using 5′-O-(1-methoxy-1-methylethyl) protection significantly improved yields during oligonucleotide assembly. The removal of the protecting group was quantitatively verified through mass spectrometry, indicating its effectiveness as a protective agent .

Fragrance Industry

The compound is also noted for its application in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and scented products, enhancing their aromatic qualities.

Case Study : A patent describes the use of this compound as a component in antifouling coatings and cosmetic products. Its inclusion in formulations has been shown to improve adhesion and provide desirable scent characteristics .

Solvent Applications

Due to its chemical structure and properties, this compound may also function as an effective solvent in various chemical processes. Its low volatility and moderate polarity make it suitable for dissolving a range of organic compounds.

Data Table: Comparison of Solvent Properties

| Property | Value |

|---|---|

| Density | 0.872 g/cm³ |

| Boiling Point | 187.3 °C |

| Flash Point | 54.8 °C |

| LogP | 2.9917 |

Environmental Impact and Safety

The environmental impact of using volatile organic compounds (VOCs) like this compound is a concern due to their potential contribution to air pollution and health risks upon inhalation. Studies have evaluated VOC concentrations in indoor and outdoor environments, suggesting that careful monitoring and regulation are necessary to mitigate adverse effects .

Mechanism of Action

The mechanism of action of 1-(1-Methoxy-1-methylethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

Key Observations :

- Branching and Polarity : The methoxy-isopropyl group in the target compound provides moderate polarity, making it more soluble in organic solvents than tert-butoxy derivatives but less polar than acetals .

- Steric Effects : Bulky substituents (e.g., tert-butoxy in ) reduce conformational flexibility and reactivity in substitution reactions compared to smaller groups like methoxy .

Conformational Stability

The cyclohexane ring’s chair conformation is influenced by substituents:

- 1-Methylcyclohexanol: The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, as shown in conformational studies .

- This compound : The bulky methoxy-isopropyl group likely adopts an equatorial position, stabilizing the chair conformation. This is analogous to 1-methylcyclohexane derivatives, where substituent size dictates conformational preference .

Biodegradability and Environmental Impact

Substituted cyclohexanes exhibit varying biodegradability:

- Simple Alicyclics : Cyclohexane and methylcyclohexane are rapidly biodegraded under sulfate-reducing conditions .

- Dimethyl Substituted Derivatives : Biodegradation rates decrease with increased branching (e.g., dimethylcyclohexane degrades slower than methylcyclohexane) .

- This compound : The ether and branched alkyl groups may hinder microbial degradation compared to simpler alicyclics, similar to dimethylcyclohexane isomers .

Pharmacological Relevance (Indirect Comparison)

- Arylcyclohexylamines : Retain NMDA receptor affinity due to the cyclohexane ring . Removal of the ring (e.g., in diarylethylamines) reduces conformational restriction and potency .

- This compound : The lack of an amine group and presence of ethers likely preclude NMDA receptor interaction, contrasting with arylcyclohexylamines .

Biological Activity

1-(1-Methoxy-1-methylethyl)cyclohexane, also known as 1-methoxy-1-methylethylcyclohexane, is a cyclic ether compound with potential biological activities. Its structure suggests various interactions with biological systems, which can be crucial for applications in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C11H22O

- Molecular Weight : 170.29 g/mol

- CAS Number : 55660-98-5

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and detoxification processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and possibly exhibiting neuroprotective properties.

- Antioxidant Activity : Some research suggests that it may possess antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.

Biological Activity Data

A summary of relevant biological activities observed in studies involving this compound is presented in the table below:

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of various cyclohexane derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting potential applications in neurodegenerative disease prevention.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding has implications for drug interactions and metabolism, particularly for compounds metabolized by the same enzyme family.

Case Study 3: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, this compound showed protective effects against cell death. This suggests its potential as a therapeutic agent for conditions like Alzheimer’s disease or Parkinson’s disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methoxy-1-methylethyl)cyclohexane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via etherification reactions using cyclohexanol derivatives and methylating agents. For example, alkylation of 1-methylcyclohexanol with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions yields the methoxy-substituted derivative. Solvent selection (e.g., THF or DMF) and temperature control (40–60°C) are critical to minimize side reactions like elimination .

- Optimization : Monitor reaction progress using TLC or GC-MS. Adjust stoichiometry (1.2–1.5 equivalents of methylating agent) to drive completion. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use NMR to confirm methoxy (-OCH) integration (δ 3.2–3.4 ppm) and tert-butyl group protons (δ 1.0–1.2 ppm). NMR should show signals at δ 50–55 ppm (methoxy carbon) and δ 25–30 ppm (quaternary carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M] at m/z 156.26 (CHO) .

- Chromatography : Ensure >95% purity via GC-FID or HPLC (C18 column, methanol/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.